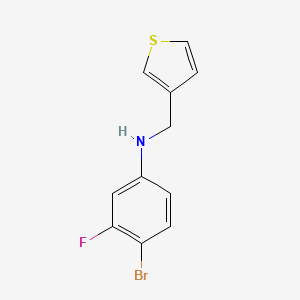

4-bromo-3-fluoro-N-(thiophen-3-ylmethyl)aniline

CAS No.:

Cat. No.: VC17823930

Molecular Formula: C11H9BrFNS

Molecular Weight: 286.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9BrFNS |

|---|---|

| Molecular Weight | 286.17 g/mol |

| IUPAC Name | 4-bromo-3-fluoro-N-(thiophen-3-ylmethyl)aniline |

| Standard InChI | InChI=1S/C11H9BrFNS/c12-10-2-1-9(5-11(10)13)14-6-8-3-4-15-7-8/h1-5,7,14H,6H2 |

| Standard InChI Key | NZXNOINVMJZNIO-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1NCC2=CSC=C2)F)Br |

Introduction

4-Bromo-3-fluoro-N-(thiophen-3-ylmethyl)aniline is an organic compound belonging to the class of aniline derivatives. It features a bromine atom at the para position, a fluorine atom at the meta position, and a thiophen-3-ylmethyl group attached to the nitrogen atom of the aniline ring. The molecular formula for this compound is C₁₁H₉BrFNS, with a molecular weight of approximately 286.16 g/mol .

Biological Activities and Potential Applications

While specific biological activities of 4-bromo-3-fluoro-N-(thiophen-3-ylmethyl)aniline are not extensively documented, compounds with similar halogenated aniline structures often exhibit significant biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The unique combination of bromine and fluorine may enhance binding affinities or alter metabolic pathways in biological systems, making this compound interesting for drug discovery and development.

Comparison with Similar Compounds

Several compounds share structural similarities with 4-bromo-3-fluoro-N-(thiophen-3-ylmethyl)aniline. Here is a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Bromo-N-(Pyridin-2-Ylmethyl)Aniline | Contains a pyridine ring instead of thiophene | Exhibits different electronic properties |

| 4-Chloro-N-(Thiophen-2-Ylmethyl)Aniline | Contains chlorine instead of bromine | May show different reactivity patterns |

| 4-Fluoro-N-(Phenylmethyl)Aniline | Contains a phenyl group instead of thiophene | Different biological activity potential |

| 4-Bromo-3-Fluoroaniline | Lacks the thiophenyl side chain | More straightforward synthesis |

Research Findings and Future Directions

Research on 4-bromo-3-fluoro-N-(thiophen-3-ylmethyl)aniline is ongoing, with potential applications in medicinal chemistry and materials science. The compound's unique chemical properties, including the presence of both bromine and fluorine atoms along with the thiophene moiety, contribute to its potential biological activities and chemical reactivity. Further studies are needed to elucidate its specific mechanisms of action and efficacy against different biological systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume